molecular formula C19H18N2O3 B6046114 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone

2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone

Cat. No. B6046114
M. Wt: 322.4 g/mol
InChI Key: BYTUWSPMFCEHFU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a quinazolinone derivative and has been found to possess interesting biochemical and physiological properties, making it an attractive candidate for further study.

Mechanism of Action

The mechanism of action of 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been found to possess various biochemical and physiological effects. This compound has been found to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, this compound has been found to possess anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone in lab experiments is its potential to possess multiple bioactivities. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for further study. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone in lab experiments is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential toxicity and safety of this compound before it can be used in clinical settings.

Future Directions

There are several future directions for the study of 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. One potential direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential use of this compound as a chemopreventive agent for the prevention of cancer. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer should also be investigated.

Synthesis Methods

The synthesis of 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone involves the reaction of 2-amino-3-chloro-4(3H)-quinazolinone with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with 3-chloro-1,2-propanediol to yield the final compound.

Scientific Research Applications

2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for further study.

properties

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-13-3-12-21-18(11-8-14-6-9-15(23)10-7-14)20-17-5-2-1-4-16(17)19(21)24/h1-2,4-11,22-23H,3,12-13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTUWSPMFCEHFU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-hydroxypropyl)-2-(4-hydroxystyryl)quinazolin-4(3H)-one

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